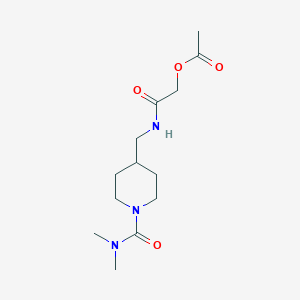
2-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives can have a wide range of properties depending on their substituents .Applications De Recherche Scientifique
Identification and Characterization in Pharmaceutical Compounds
The compound has been identified as an impurity in pharmaceutical drug batches, such as in the anti-diabetic drug Repaglinide. Advanced chromatographic and mass spectrometric techniques are used to detect, isolate, and characterize these impurities. This research is crucial for ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).
Role in Synthesis of Biologically Active Compounds
Various derivatives of the compound have been synthesized and studied for their potential biological activities. For instance, derivatives have been synthesized as potent biological agents, including as fibrinogen receptor antagonists with potential implications in antithrombotic treatments (Hayashi et al., 1998). Moreover, its role in the synthesis of novel 2,5-disubstituted tetrazole derivatives has been explored, showing promising antibacterial and anti-TB activities (Megha et al., 2023).
Structural and Conformational Analysis
Research on the structural and conformational aspects of related compounds, including derivatives of piperidine, provides insights into their chemical behavior and properties. X-ray diffraction and NMR spectroscopy are typically used in these analyses to understand the structure and reactivity of these compounds, which is fundamental in the development of new pharmaceuticals and materials (Sen' et al., 2014).
Development of Novel Synthetic Routes
The compound and its derivatives are also focal points in the development of novel synthetic routes for pharmacologically relevant structures. For instance, research into the synthesis of redox derivatives of related compounds has contributed to the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and material sciences (Sen' et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs due to their versatile nature .
Mode of Action
Piperidine derivatives have been shown to interact with various targets in the body, leading to a range of effects . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the targets.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. Piperidine derivatives have been associated with a wide range of biological activities . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given the diverse nature of piperidine derivatives, the effects could range from anti-inflammatory activity to potential treatments for various diseases .
Orientations Futures
Propriétés
IUPAC Name |
[2-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-10(17)20-9-12(18)14-8-11-4-6-16(7-5-11)13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMZLZDDPQSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
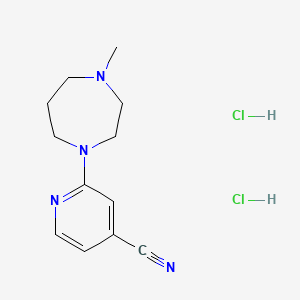
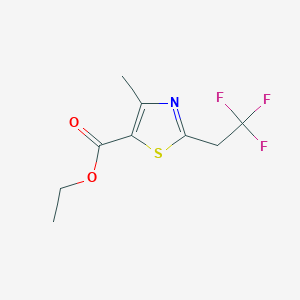

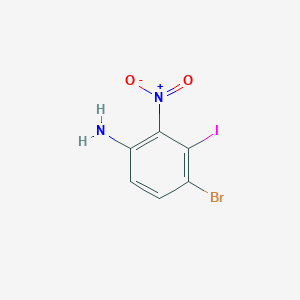

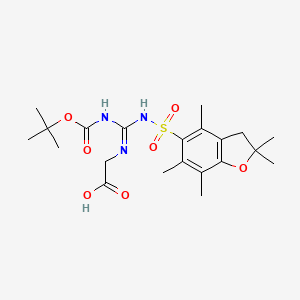
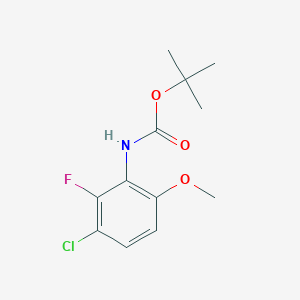
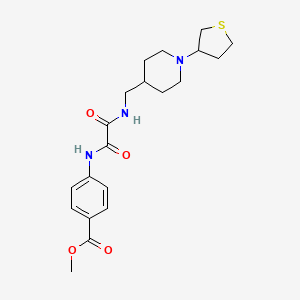
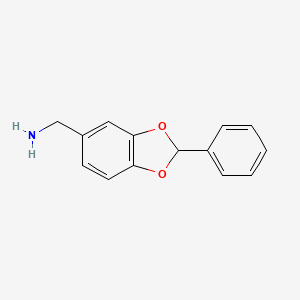
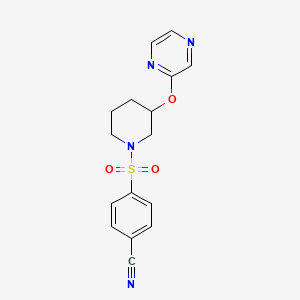

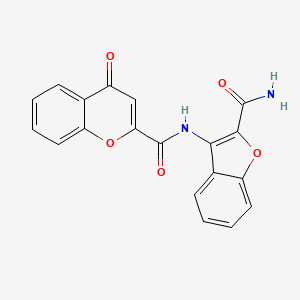
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)
